molecular formula C5H5N3OS B033768 4-Thioxo-1,4-dihydropyrimidine-5-carboxamide CAS No. 102818-21-3

4-Thioxo-1,4-dihydropyrimidine-5-carboxamide

Cat. No.: B033768
CAS No.: 102818-21-3
M. Wt: 155.18 g/mol
InChI Key: SMXHSBWPOQLBNG-UHFFFAOYSA-N
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Description

4-Thioxo-1,4-dihydropyrimidine-5-carboxamide is a heterocyclic compound with the molecular formula C5H5N3OS. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Thioxo-1,4-dihydropyrimidine-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of thiourea with ethyl acetoacetate in the presence of a catalyst such as lanthanum triflate. The reaction is typically carried out in ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-Thioxo-1,4-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Thioxo-1,4-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the kinesin spindle protein Eg5, which is essential for cell division. By disrupting the function of Eg5, the compound can impede the proliferation of cancer cells . Additionally, its antimicrobial activity is linked to its ability to interfere with the synthesis of essential biomolecules in bacteria and fungi .

Comparison with Similar Compounds

4-Thioxo-1,4-dihydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-sulfanylidene-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3OS/c6-4(9)3-1-7-2-8-5(3)10/h1-2H,(H2,6,9)(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXHSBWPOQLBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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